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Compound of Interest

Compound Name: AGN-195183

Cat. No.: B1672190 Get Quote

For Researchers, Scientists, and Drug Development Professionals

AGN-195183, also known as IRX-5183, has emerged as a potent and highly selective agonist

for the Retinoic Acid Receptor alpha (RARα), a key regulator of cellular differentiation and

proliferation.[1][2] This guide provides a comparative analysis of the cross-reactivity of AGN-
195183 with other nuclear receptors, supported by available experimental data and detailed

methodologies for the key assays employed in its characterization.

Quantitative Analysis of Receptor Binding and
Functional Activity
The selectivity of AGN-195183 for RARα is a critical attribute, minimizing off-target effects and

enhancing its therapeutic potential. The following table summarizes the available quantitative

data on the binding affinity and functional activity of AGN-195183 across the three Retinoic

Acid Receptor subtypes (α, β, and γ).

Receptor Binding Affinity (Kd)
Relative Agonist Potency
(EC50 Ratio)

RARα 3 nM[1][2] 1.0

RARβ No activity reported[1][2] >100

RARγ No activity reported[1][2] >100
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Note: While specific Ki or EC50 values for RARβ and RARγ are not publicly available, the

consistent reporting of "no activity" and high EC50 ratios from functional assays underscore the

exceptional selectivity of AGN-195183 for RARα.[1][2] Data on the cross-reactivity of AGN-
195183 with other nuclear receptors is not readily available in the public domain.

Experimental Protocols
The determination of receptor binding affinity and functional potency is crucial for characterizing

the selectivity of a compound like AGN-195183. The following are detailed methodologies for

key experiments typically employed in such assessments.

Radioligand Competitive Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its

receptor, thereby determining the compound's binding affinity (Ki).

Objective: To determine the binding affinity (Ki) of AGN-195183 for RARα, RARβ, and RARγ.

Materials:

Purified recombinant human RARα, RARβ, and RARγ ligand-binding domains (LBDs).

Radiolabeled ligand, typically [3H]-all-trans retinoic acid (ATRA).

AGN-195183 and other unlabeled competitor compounds.

Assay buffer (e.g., Tris-HCl, pH 7.4, containing protease inhibitors and dithiothreitol).

96-well filter plates.

Scintillation cocktail and a microplate scintillation counter.

Procedure:

Reaction Setup: In a 96-well plate, incubate a fixed concentration of the RAR LBD with a

fixed concentration of [3H]-ATRA in the presence of increasing concentrations of AGN-
195183.
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Incubation: Allow the binding reaction to reach equilibrium by incubating for a defined period

(e.g., 2-4 hours) at a specific temperature (e.g., 4°C).

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through the filter

plates to separate the receptor-bound radioligand from the unbound radioligand.

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound

radioactivity.

Quantification: Add scintillation cocktail to each well and measure the radioactivity using a

microplate scintillation counter.

Data Analysis: The concentration of AGN-195183 that inhibits 50% of the specific binding of

[3H]-ATRA (IC50) is determined by non-linear regression analysis of the competition curve.

The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd),

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

RAR Functional Transactivation Assay
This cell-based assay measures the ability of a compound to activate a receptor and induce the

transcription of a reporter gene.

Objective: To determine the agonist activity (EC50) of AGN-195183 at RARα, RARβ, and

RARγ.

Materials:

Mammalian cell line (e.g., HEK293T or CV-1) that does not endogenously express significant

levels of RARs.

Expression plasmids for full-length human RARα, RARβ, and RARγ.

A reporter plasmid containing a retinoic acid response element (RARE) upstream of a

reporter gene (e.g., luciferase or β-galactosidase).

A transfection reagent.

Cell culture medium and reagents.
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AGN-195183 and a reference agonist (e.g., ATRA).

Lysis buffer and substrate for the reporter enzyme.

A luminometer or spectrophotometer.

Procedure:

Cell Transfection: Co-transfect the mammalian cells with an expression plasmid for one of

the RAR subtypes and the RARE-reporter plasmid.

Compound Treatment: After an appropriate incubation period to allow for receptor expression

(e.g., 24 hours), treat the cells with increasing concentrations of AGN-195183 or the

reference agonist.

Incubation: Incubate the cells for a further period (e.g., 18-24 hours) to allow for receptor

activation and reporter gene expression.

Cell Lysis: Lyse the cells to release the reporter enzyme.

Reporter Gene Assay: Add the appropriate substrate and measure the reporter gene activity

(e.g., luminescence or absorbance).

Data Analysis: Plot the reporter gene activity as a function of the compound concentration

and fit the data to a sigmoidal dose-response curve to determine the EC50 (the

concentration that produces 50% of the maximal response) and the Emax (the maximal

response).

Visualizations
RARα Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the Retinoic Acid Receptor

alpha (RARα).
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Caption: Canonical signaling pathway of RARα activation by AGN-195183.

Experimental Workflow for Receptor Cross-Reactivity
Screening
The diagram below outlines a typical workflow for assessing the cross-reactivity of a compound

against a panel of receptors.
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Caption: Workflow for assessing receptor cross-reactivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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